molecular formula C12H16N6OS B2693876 3-(methoxymethyl)-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine CAS No. 2415570-78-2

3-(methoxymethyl)-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine

Cat. No.: B2693876
CAS No.: 2415570-78-2
M. Wt: 292.36
InChI Key: SQNGBINNJZRIOI-UHFFFAOYSA-N
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Description

3-(methoxymethyl)-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a thiadiazole ring, an azetidine ring, and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxymethyl)-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(methoxymethyl)-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the thiadiazole ring, while substitution reactions could introduce new functional groups onto the azetidine or pyrazine rings .

Scientific Research Applications

3-(methoxymethyl)-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(methoxymethyl)-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with thiadiazole, azetidine, or pyrazine rings. Examples are:

Uniqueness

What sets 3-(methoxymethyl)-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine apart is its unique combination of structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(methoxymethyl)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6OS/c1-17(12-15-10(8-19-2)16-20-12)9-6-18(7-9)11-5-13-3-4-14-11/h3-5,9H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNGBINNJZRIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=CN=C2)C3=NC(=NS3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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